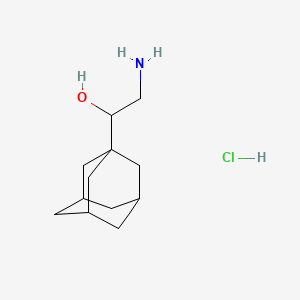
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (4-BPCA) is an organic compound with the chemical formula C9H6BrClN2O2. It is a white solid that is soluble in water, methanol, and ethanol. 4-BPCA is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a model compound for studying the mechanism of action for a variety of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs, hormones, and other molecules. It is also believed to interact with certain receptors, such as the estrogen receptor, to modulate the activity of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid are not fully understood. However, in vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs, hormones, and other molecules. It has also been shown to interact with certain receptors, such as the estrogen receptor, to modulate the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available reagent, and it is soluble in a variety of solvents, including water, methanol, and ethanol. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is also toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research on 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. These include further studies on the mechanism of action, the development of new synthesis methods, and the exploration of new applications, such as in drug design and development. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, as well as its potential toxicity and other safety concerns.
Métodos De Síntesis
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized by a variety of methods, including the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine in the presence of a catalyst, such as pyridine or acetic acid. The reaction proceeds in two steps: first, the aldehyde and hydrazine react to form a hydrazone; then, the hydrazone reacts with bromine to form 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 0-30°C.
Aplicaciones Científicas De Investigación
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is used in a variety of scientific research applications. It is a useful reagent in organic synthesis and can be used to synthesize a variety of compounds, including drugs, pesticides, and dyes. It is also used as a model compound for studying the mechanism of action for a variety of biochemical and physiological processes, such as the metabolism of drugs, the action of hormones, and the regulation of gene expression.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves the reaction of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "4-bromo-1-(4-chlorophenyl)-1H-pyrazole", "ethyl chloroformate", "sodium hydroxide", "water", "dichloromethane" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1-(4-chlorophenyl)-1H-pyrazole in dichloromethane.", "Step 2: Add ethyl chloroformate to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour at room temperature.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from ethanol." ] } | |
Número CAS |
1155927-76-6 |
Nombre del producto |
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid |
Fórmula molecular |
C10H6BrClN2O2 |
Peso molecular |
301.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



